molecular formula C3H3F2N3S B6230446 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine CAS No. 1782289-47-7

3-(difluoromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B6230446
CAS No.: 1782289-47-7
M. Wt: 151.14 g/mol
InChI Key: UGCOYCRCLYMZCP-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities . The difluoromethyl group can modulate the properties of bioactive molecules, making it a valuable building block for the synthesis of tailored derivatives .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen considerable advances in recent years. Methods based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These methods involve the use of multiple difluoromethylation reagents and can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation reactions can be categorized into electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have been used to construct C (sp3)–CF2H bonds .

Mechanism of Action

While the specific mechanism of action for “3-(difluoromethyl)-1,2,4-thiadiazol-5-amine” is not available, difluoromethylated compounds can have various mechanisms of action depending on their structure and the biological target .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary greatly depending on the specific compound. It’s important to handle these compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into developing new methods and applications . Future directions may include the development of more efficient and selective difluoromethylation methods, as well as the exploration of new biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-1,2,4-thiadiazol-5-amine involves the reaction of difluoromethylthiocarbamoyl chloride with hydrazine hydrate, followed by cyclization with sulfuric acid.", "Starting Materials": [ "Difluoromethylthiocarbamoyl chloride", "Hydrazine hydrate", "Sulfuric acid" ], "Reaction": [ "Add hydrazine hydrate to difluoromethylthiocarbamoyl chloride in a suitable solvent", "Stir the mixture at room temperature for several hours", "Add sulfuric acid to the reaction mixture and heat to reflux", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS No.

1782289-47-7

Molecular Formula

C3H3F2N3S

Molecular Weight

151.14 g/mol

IUPAC Name

3-(difluoromethyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C3H3F2N3S/c4-1(5)2-7-3(6)9-8-2/h1H,(H2,6,7,8)

InChI Key

UGCOYCRCLYMZCP-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)N)C(F)F

Purity

95

Origin of Product

United States

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